methyl E-4-(4-hydroxyphenyl)cinnamate
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Overview
Description
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring a hydroxy group and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate can be synthesized through the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-hydroxybiphenyl with acryloyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale esterification process, where the reactants are continuously fed into a reactor, and the product is distilled off. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4’-oxo-[1,1’-biphenyl]-4-yl acrylate.
Reduction: 3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)propanol.
Substitution: 4’-alkoxy-[1,1’-biphenyl]-4-yl acrylate.
Scientific Research Applications
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylylmethyl acrylate: Similar structure but lacks the hydroxy group.
4’-Methylbiphenyl-4-carboxylic acid: Similar biphenyl core but with a carboxylic acid group instead of an acrylate ester
Uniqueness
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of both a hydroxy group and an acrylate ester, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+ |
InChI Key |
XBCZOJSDLWDJLY-NYYWCZLTSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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